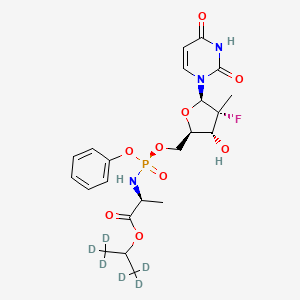
1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. GSK-3 inhibitor is a type of enzyme inhibitor that targets glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation.
Wirkmechanismus
1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea inhibitor works by inhibiting the activity of this compound, which is involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. This compound inhibitor binds to the ATP-binding site of this compound, which prevents the enzyme from phosphorylating its target substrates. This leads to the inhibition of downstream signaling pathways, which can result in a variety of cellular effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound inhibitor are dependent on the specific cellular context in which it is used. In general, this compound inhibitor has been shown to regulate various cellular processes such as cell proliferation, apoptosis, and differentiation. This compound inhibitor has also been shown to regulate the activity of various transcription factors such as beta-catenin, which is involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea inhibitor in lab experiments is its specificity for this compound, which allows for the targeted inhibition of the enzyme. This compound inhibitor is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of using this compound inhibitor is its potential off-target effects, which can lead to unintended consequences. Additionally, the effects of this compound inhibitor can be cell-type specific, which can make it difficult to generalize its effects across different cell types.
Zukünftige Richtungen
There are many future directions for the study of 1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea inhibitor. One area of research is the development of more specific and potent inhibitors of this compound, which can reduce off-target effects and increase the therapeutic potential of the compound. Another area of research is the identification of novel therapeutic applications for this compound inhibitor, such as in the treatment of metabolic disorders or neurodegenerative diseases. Finally, the study of this compound inhibitor in combination with other drugs or therapies may provide new insights into its potential therapeutic applications.
Synthesemethoden
1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea inhibitor can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most common methods for synthesizing this compound inhibitor is through the reaction of 1-(2,6-dimethylphenyl)urea with 1-(2-methoxyethyl)-3-(3-nitroindol-1-yl)propan-2-ol in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, this compound inhibitor has been shown to reduce the accumulation of beta-amyloid plaques and tau protein, which are key pathological features of the disease. In bipolar disorder, this compound inhibitor has been shown to regulate mood stabilization and reduce the symptoms of mania. In cancer, this compound inhibitor has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-7-6-8-15(2)19(14)22-20(24)21-17-13-23(11-12-25-3)18-10-5-4-9-16(17)18/h4-10,13H,11-12H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBBMLARNOSFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
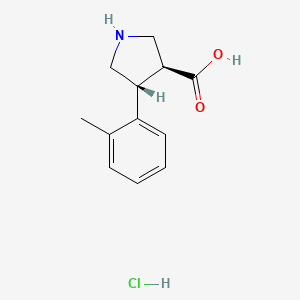
![1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2899926.png)
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/no-structure.png)
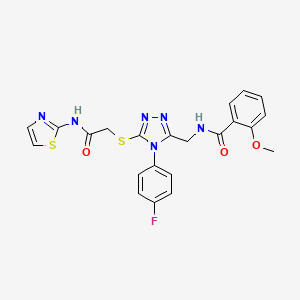
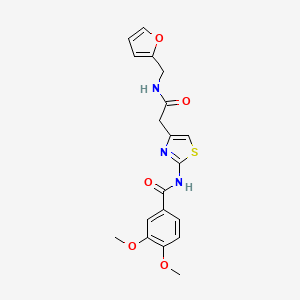
![2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2899933.png)
![N-cyclopentyl-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2899935.png)

![N-[3-(1-butylbenzimidazol-2-yl)propyl]-4-fluorobenzamide](/img/structure/B2899939.png)
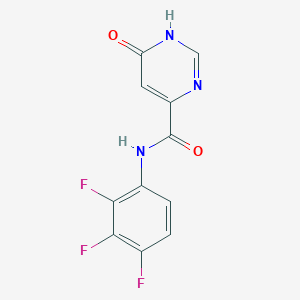
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2899942.png)
![1-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2899943.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2899944.png)
